molecular formula C7H11BrCl2N2O B12440471 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

Cat. No.: B12440471
M. Wt: 289.98 g/mol
InChI Key: OISCRERGYJWDJN-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2O. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its high purity and is often utilized as a building block in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The final product is then converted to the dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield pyridine oxides, reduction may produce de-brominated compounds, and substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The bromine atom in the compound may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and bromopyridinyl groups allows for versatile applications in various fields of research .

Properties

Molecular Formula

C7H11BrCl2N2O

Molecular Weight

289.98 g/mol

IUPAC Name

2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H

InChI Key

OISCRERGYJWDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CO)N.Cl.Cl

Origin of Product

United States

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